molecular formula C15H21N5S B12934330 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine CAS No. 63193-76-0

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

Cat. No.: B12934330
CAS No.: 63193-76-0
M. Wt: 303.4 g/mol
InChI Key: HVMNAXGNDBUEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine is a synthetic purine nucleobase analog designed for research into targeted cancer therapies. This compound belongs to a class of 9-cyclopentyl-substituted purines that have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) carcinomas . The structural motif of a 9-cyclopentyl group is a key feature in purine-based compounds known to function as potent intracellular kinase inhibitors . Related 9-cyclopentylpurine analogs have shown a promising mechanism of action by inducing apoptosis in cancer cells through the selective inhibition of specific tyrosine kinases. For instance, close analogs have been identified as selective inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK) , with high selectivity scores (S35 of 0.02) in KINOMEscan profiling . The downstream effects of this kinase inhibition involve a decrease in the levels of key signaling proteins, including phospho-Src, phospho-Rb, cyclin E, and cdk2, which ultimately leads to the arrest of the cell cycle and the induction of programmed cell death in liver cancer cells . Furthermore, the 2-(cyclopentylsulfanyl) substitution on the purine ring is a structural feature explored in patented compounds, indicating its relevance in the development of specific inhibitors for hepatocellular carcinoma (HCC) growth and angiogenesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63193-76-0

Molecular Formula

C15H21N5S

Molecular Weight

303.4 g/mol

IUPAC Name

9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine

InChI

InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19)

InChI Key

HVMNAXGNDBUEDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and General Synthetic Strategy

  • The synthesis typically starts from 6-thioguanine or related purine precursors, which provide the thiol functionality necessary for sulfanyl substitution.
  • Cyclopentyl groups are introduced either via alkylation or nucleophilic substitution using cyclopentyl halides or cyclopentyl-containing reagents.
  • The key step involves substitution at the 2-position of the purine ring with a cyclopentylsulfanyl moiety, often achieved by reaction of 6-thioguanine with cyclopentyl halides or via thiol-alkylation chemistry.

Specific Synthetic Procedures

Thioguanine Derivative Synthesis (Patent WO2016038562A1)
  • Reaction Conditions:

    • 6-thioguanine (0.598 mmol) is reacted with cyclopentyl-containing reagents under basic conditions.
    • The reaction is monitored by thin-layer chromatography (TLC) using solvent systems such as n-hexane:ethyl acetate (1:3).
    • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
    • The organic phase is washed, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure.
    • Purification is performed by preparative liquid chromatography (PLC) using the same solvent system as TLC monitoring.
  • Example:

    • 6-thioguanine is dissolved in 10% NaOH solution and cooled.
    • Cyclopentyl halide or cyclopentylsulfenyl chloride is added dropwise.
    • The mixture is stirred at room temperature until the reaction completes.
    • Neutralization with 6M HCl precipitates the product.
    • The solid is filtered, washed, and recrystallized from hot methanol or ethanol to yield the pure compound.
  • Yields and Purity:

    • The product is obtained as an off-white powder with high purity after recrystallization.
    • Reaction times vary from 15 minutes to several hours depending on reagent reactivity.
Cyclization and Substitution via Orthoester Method (Research Article)
  • Starting from substituted pyrimidines, cyclization with trialkyl orthoesters (e.g., trimethyl orthobenzoate) in the presence of methanesulfonic acid yields purine derivatives.
  • Subsequent substitution at the 6 and 9 positions with cyclopentyl groups is achieved by nucleophilic substitution or alkylation.
  • Purification is done by column chromatography on silica gel.
Alkylation Using Potassium Carbonate and Alkyl Bromides (General Procedure)
  • A substituted purine is suspended with dry potassium carbonate in anhydrous DMSO.
  • Cyclopentyl bromide is added dropwise at 0 °C under argon atmosphere.
  • The mixture is stirred at 0 °C for 4–6 hours and then at room temperature overnight.
  • Workup involves addition of water, extraction with diethyl ether, drying, and purification by column chromatography.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Solvent/System Monitoring Method Purification Method Yield/Notes
Thioguanine + cyclopentyl halide 10% NaOH, ice bath, room temp stirring Ethanol-NaOH (1:1), EtOAc extraction TLC (n-hexane:EtOAc 1:3) Filtration, recrystallization (MeOH/EtOH) Off-white powder, high purity
Cyclization with orthoester Trimethyl orthobenzoate, methanesulfonic acid, reflux 135°C, 7.5 h Glacial acetic acid TLC (CHCl3:acetone 2:2) Extraction, drying, evaporation Off-white powder, moderate yield
Alkylation with K2CO3 + alkyl bromide Dry K2CO3, DMSO, 0 °C to RT, argon atmosphere DMSO TLC, NMR Column chromatography (silica gel) 40-50% typical yield

Research Findings and Notes

  • The reaction progress is effectively monitored by TLC using solvent systems such as n-hexane:ethyl acetate or chloroform:methanol mixtures.
  • Purification by recrystallization and chromatography ensures high purity suitable for biological testing.
  • The use of anhydrous conditions and inert atmosphere (argon) is critical to prevent side reactions and degradation.
  • The cyclopentyl substituents at the 6 and 9 positions influence the compound's biological activity, as seen in related trisubstituted adenine derivatives studied for receptor binding and antiproliferative effects.
  • The synthetic routes are adaptable to introduce various alkyl or aryl substituents, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and selectivity of 9-cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine are best contextualized by comparing it to structurally related purine derivatives. Below is a detailed analysis of key analogues:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name Structural Features Biological Targets Key Findings References
This compound - 9-Cyclopentyl
- 2-Cyclopentylsulfanyl
CK1δ, A2AR Balanced dual inhibition (CK1δ and A2AR) with moderate affinity
2-Chloro-9-cyclopentyl-8-(furan-2-yl)-9H-purin-6-amine (4) - 9-Cyclopentyl
- 2-Chloro
- 8-Furan
CK1δ Enhanced CK1δ inhibition (>10-fold selectivity over A2AR)
2-((2-Chloro-9-cyclopentyl-9H-purin-6-yl)amino)acetonitrile (3) - 9-Cyclopentyl
- 2-Chloro
- 6-Aminoacetonitrile
A2AR Higher A2AR affinity compared to CK1δ
N-([2,3′-Bipyridin]-5-ylmethyl)-9-cyclopentyl-2-(pyridin-3-yl)-9H-purin-6-amine (28b) - 9-Cyclopentyl
- 2-Pyridinyl
- Bipyridinylmethyl
CDK (anticancer targets) Demonstrated efficacy in trastuzumab-resistant HER2+ breast cancer models
8-(Allylsulfanyl)-9H-purin-6-amine - 8-Allylsulfanyl
- No 9-substitution
N/A (structural comparison) Reduced steric bulk at 9-position limits target engagement
9-Cyclopropyl-9H-purin-6-amine - 9-Cyclopropyl N/A (metabolic stability focus) Smaller 9-substituent reduces receptor binding but improves metabolic stability
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine - 9-Tetrahydropyran
- 2-Chloro
- N-Methyl
YTHDC1 (RNA-binding proteins) Selective ligand for m⁶A reader proteins

Key Insights from Comparative Analysis

Role of 9-Substitution :

  • The cyclopentyl group at the 9-position (common in compounds 1, 3, 4, and 28b) enhances binding to kinase and receptor pockets due to its optimal size and hydrophobicity . In contrast, smaller substituents like cyclopropyl () or bulkier groups like tetrahydropyran () alter target selectivity and pharmacokinetics.

Impact of 2-Substitution: The cyclopentylsulfanyl group in the target compound provides a balance of steric bulk and electronic effects, enabling dual CK1δ/A2AR inhibition. Replacing this group with chloro (compound 4) or aminoacetonitrile (compound 3) shifts selectivity toward CK1δ or A2AR, respectively .

Positional Isomerism :

  • 8-(Allylsulfanyl)-9H-purin-6-amine () demonstrates that substituting the 8-position instead of the 2-position disrupts activity, highlighting the critical role of 2-substitution in target engagement.

Heterocyclic Modifications :

  • Introducing furan (compound 4) or pyridine (compound 28b) rings enhances activity against specific targets (CK1δ or CDK) by enabling π-π stacking or hydrogen bonding .

Therapeutic Potential: The target compound’s balanced dual inhibition contrasts with analogues like compound 4 (CK1δ-selective) and compound 3 (A2AR-selective), suggesting its utility in multitarget therapies for neurodegenerative diseases .

Biological Activity

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activity, particularly in the context of antiviral and anticancer research. This compound's unique structure, featuring cyclopentyl and sulfanyl groups, may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C15H21N5S
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 63193-76-0

The compound's structure includes a purine base modified with cyclopentyl and cyclopentylsulfanyl substituents, which are believed to influence its interaction with biological targets.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against flaviviruses such as Dengue and West Nile virus. The compound acts as an inhibitor of the NS2B/NS3 serine protease, which is essential for viral replication.

Case Study : In vitro assays demonstrated that this compound effectively inhibits the protease activity necessary for viral maturation. The IC50 value was reported at approximately 1.5 µM, indicating a potent effect against viral replication pathways .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways.

Research Findings :

  • A study conducted on human leukemia cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line used.
  • The compound appears to activate caspase pathways, leading to programmed cell death .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Viral Proteases : By binding to the active site of NS2B/NS3 protease, the compound prevents the cleavage of viral polyproteins, thus halting viral replication.
  • Induction of Apoptosis : The activation of caspases suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells.

Data Summary

Activity TypeTargetIC50 ValueReference
AntiviralNS2B/NS3 Protease (Dengue Virus)~1.5 µM
AnticancerHuman Leukemia Cells10 - 20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.